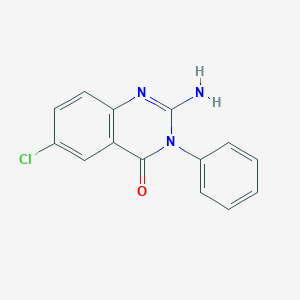

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Description

Historical Context and Evolution of Quinazolinone Chemistry

The journey into the complex world of quinazolinone chemistry began over a century ago, evolving from simple syntheses to sophisticated molecular engineering. This progression has established quinazolinones as a "privileged structure" in drug discovery. nih.gov

The first synthesis of a quinazolinone derivative was reported in 1869 through what is now known as the Griess synthesis, which involved the reaction of anthranilic acid with cyanide. nih.govresearchgate.net This was followed by other foundational methods that have become classics in heterocyclic chemistry. The Niementowski synthesis, for example, involves the condensation of anthranilic acid with amides to form the 4(3H)-quinazolinone ring system. nih.gov Another early approach is the condensation of N-acylanthranilic acids with primary amines. epa.gov These initial routes were crucial in making the quinazolinone core accessible for further study and derivatization.

| Early Synthetic Route | Reactants | Product Type |

| Griess Synthesis | Anthranilic acid, Cyanide | 2-Amino-4(3H)-quinazolinone |

| Niementowski Synthesis | Anthranilic acid, Acid amides | 4(3H)-quinazolinone |

| Amine Condensation | N-Acylanthranilic acid, Primary amines | 3-Substituted-4(3H)-quinazolinone |

This table summarizes the key reactants and products of the foundational synthetic routes for quinazolinones.

Modern organic chemistry has vastly expanded the quinazolinone landscape. Contemporary synthetic strategies, including microwave-assisted synthesis and multi-component reactions, have enabled the rapid and efficient creation of diverse quinazolinone libraries. aurigeneservices.comresearchgate.net Chemists now frequently employ advanced techniques like palladium-catalyzed C-H functionalization to modify the core structure with high precision. nih.gov

A key trend is the development of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active moieties, such as thiazolidinones or sulfonamides, to create agents with enhanced or novel biological activities. nih.gov This molecular hybridization aims to target multiple biological pathways simultaneously, a strategy of increasing importance in treating complex diseases like cancer. nih.gov

The Unique Structural Features of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

The specific arrangement of substituents around the quinazolinone core in this compound dictates its chemical properties and potential biological interactions. The presence of an amino group at position 2, a chloro atom at position 6, and a phenyl ring at position 3 creates a distinct molecular architecture.

Quinazolinones can exist in different tautomeric forms, primarily the lactam and lactim forms. The 4(3H)-quinazolinone structure, which is a lactam, is generally the more stable and common isomer. nih.gov This tautomeric preference is crucial as it influences the molecule's reactivity. For instance, the lactam form is necessary for certain reactions like chlorination at the 4-position. nih.gov The electronic properties of substituents on the ring system can modulate this tautomeric equilibrium, thereby fine-tuning the compound's chemical behavior.

Each substituent on the this compound molecule plays a critical role in defining its three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

2-Amino Group: The amino group at the C2 position is a significant feature. Structure-activity relationship (SAR) studies on various quinazolinones reveal that this position is a crucial site for modification to modulate biological activity. nih.gov The amino group can act as both a hydrogen bond donor and acceptor, which is vital for binding to biological targets like enzymes or receptors.

6-Chloro Group: Halogenation of the benzene (B151609) ring is a common strategy in drug design. The electron-withdrawing nature of the chloro atom at position 6 alters the electronic landscape of the entire heterocyclic system. This can enhance binding affinity to target proteins and improve metabolic stability. SAR studies have indicated that substitution at the 6-position with electron-withdrawing groups can be beneficial for anticancer and antimicrobial activities. nih.govresearchgate.net

Current Academic Research Trends and Gaps for this compound

While the broader class of 2,3,6-trisubstituted-4(3H)-quinazolinones is actively investigated for various therapeutic applications, research focusing specifically on this compound is less extensive. Much of the understanding of this compound is inferred from studies on structurally similar analogues.

Current research on related quinazolinones is heavily concentrated in oncology and infectious diseases. For example, derivatives with chloro substitutions on the quinazolinone ring and various amino substitutions have been explored as potent inhibitors of kinases involved in cancer progression and as antiviral agents against viruses like SARS-CoV-2. nih.govnih.govmdpi.com Studies have shown that compounds with a dichlorophenylamino moiety at the C2 position and a chloro group at the C7 position exhibit potent anti-SARS-CoV-2 activity. nih.gov While not identical, these findings suggest that the combination of amino and chloro substituents on the core ring, as seen in the title compound, is a promising area for antiviral and anticancer drug discovery.

Unexplored Synthetic Avenues for the Compound

While classical methods for quinazolinone synthesis exist, often starting from anthranilic acid or its derivatives, the synthesis of polysubstituted derivatives like this compound calls for more advanced and efficient strategies. nih.govresearchgate.net Many conventional routes involve multiple steps, harsh reaction conditions, or generate significant waste. rsc.org Modern synthetic chemistry offers several promising, yet largely unexplored, avenues for the targeted synthesis of this compound.

One such avenue is the application of multi-component reactions (MCRs) . A novel MCR strategy has been developed for the one-pot synthesis of 2-amino-3-substituted quinazolinones from isatoic anhydride (B1165640), a primary amine, and an electrophilic cyanating agent. aurigeneservices.comresearchgate.net Adapting this methodology for this compound, using 5-chloroisatoic anhydride and aniline (B41778), could provide a highly efficient and atom-economical route. aurigeneservices.com

| Synthetic Strategy | Key Starting Materials | General Approach | Potential Advantages for Target Compound |

|---|---|---|---|

| Classical Benzoxazinone (B8607429) Route | Substituted Anthranilic Acid, Acetic Anhydride, Substituted Amine | Multi-step synthesis involving formation and subsequent reaction of a benzoxazinone intermediate. nih.gov | Well-established, predictable reactivity. |

| Multi-Component Reaction (MCR) | 5-Chloroisatoic Anhydride, Aniline, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | One-pot reaction combining three components to directly form the quinazolinone core. aurigeneservices.com | High efficiency, operational simplicity, reduced waste. |

| Palladium-Catalyzed Isocyanide Insertion | 5-Chloroisatoic Anhydride, Aniline, Isocyanide | One-pot, two-step process involving amine-mediated ring-opening followed by Pd-catalyzed cyclization. rsc.org | Novel catalytic approach, potential for high yields and molecular diversity. rsc.org |

Emerging Mechanistic Questions Regarding its Chemical Behavior

The synthesis of a molecule with multiple interacting functional groups like this compound raises several nuanced mechanistic questions. The plausible mechanism for its formation via a multi-component reaction involves a cascade of distinct chemical events: nucleophilic attack, ring-opening, decarboxylation, a second nucleophilic attack on a nitrile, and a final heterocyclization. aurigeneservices.com

The primary mechanistic questions that emerge relate to the influence of the specific substituents on the rates and outcomes of these sequential steps.

Role of the 6-Chloro Substituent: How does the electron-withdrawing nature of the chlorine atom at the 6-position impact the initial nucleophilic attack on the carbonyl group of the isatoic anhydride precursor? Does it activate the ring towards this attack, and how does it affect the acidity of the resulting aromatic amine intermediate?

Influence of the 3-Phenyl Group: What is the steric and electronic impact of the N-3 phenyl group on the final intramolecular cyclization step? Does its bulk hinder the cyclization, requiring more forcing conditions, or do its electronic properties play a role in stabilizing the transition state?

Regioselectivity and Reaction Pathway: In catalytic systems, such as the palladium-catalyzed isocyanide insertion, how do the substituents collectively direct the regioselectivity of the bond-forming events? Understanding the precise coordination of the intermediates to the metal center and the subsequent migratory insertion steps is crucial for optimizing the reaction and preventing the formation of undesired isomers.

Answering these questions requires detailed kinetic studies and computational modeling, areas that remain largely uncharted for this specific molecular entity.

Academic Relevance of Investigating this compound

The study of this compound extends beyond the synthesis of a single molecule, carrying broader relevance for the field of organic chemistry. Its investigation serves as a valuable case study for developing new synthetic methods and for deepening the fundamental understanding of chemical reactivity in complex systems.

Contribution to Heterocyclic Chemistry Methodologies

Developing robust and efficient synthetic routes to a specifically functionalized target like this compound directly contributes to the advancement of heterocyclic chemistry. rsc.org When a novel method, such as a multi-component or catalytic reaction, is successfully optimized for this challenging substrate, it serves as a proof-of-concept, demonstrating the method's tolerance for a combination of electron-withdrawing, electron-donating, and sterically demanding groups.

This success encourages the broader application of the methodology to synthesize libraries of other complex quinazolinones and related heterocyclic systems. rsc.org The insights gained from overcoming the synthetic challenges associated with this target can be generalized, thus expanding the toolkit available to chemists for constructing diverse and intricate molecular architectures.

Insights into Structure-Reactivity Relationships in Complex Systems

Structure-activity relationship (SAR) studies are well-established in medicinal chemistry to understand how molecular structure affects biological function. nih.gov Analogously, investigating the chemical behavior of this compound provides critical insights into structure-reactivity relationships . The molecule's unique substitution pattern allows for the systematic dissection of how different functional groups modulate the reactivity of the quinazolinone core.

The interplay between the electronic effects of the 2-amino (electron-donating) and 6-chloro (electron-withdrawing) groups, combined with the steric influence of the 3-phenyl group, creates a complex electronic and steric environment. By studying its behavior in various chemical transformations, chemists can map how these static structural features govern the dynamic processes of bond formation and cleavage. This provides a deeper, more predictive understanding of reactivity, which is essential for the rational design of future synthetic targets and functional molecules.

| Substituent | Position | General Influence | Impact on Reactivity |

|---|---|---|---|

| Amino | 2 | Electron-donating (mesomeric effect) | Increases electron density in the pyrimidine (B1678525) ring, potentially influencing the nucleophilicity of other ring atoms. |

| Chloro | 6 | Electron-withdrawing (inductive effect), weak electron-donating (mesomeric effect) | Reduces electron density in the benzene ring, affecting the electrophilicity of the carbonyl group and the acidity of N-H protons. |

| Phenyl | 3 | Steric bulk, electron-withdrawing (inductive) and resonance effects | Can sterically hinder approach to the N-3 position and the adjacent carbonyl, influencing reaction kinetics and conformational preferences. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGUYHSIOGKQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One and Its Analogues

De Novo Synthetic Strategies for the 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Core

De novo synthesis, or the creation of the quinazolinone core from basic precursors, is a cornerstone of synthetic efforts. These methods offer flexibility in introducing a wide array of substituents to the quinazolinone framework.

Multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.gov One notable MCR for quinazolinone synthesis is the Ugi four-component reaction (Ugi-4CR). nih.govacs.org This reaction can be adapted to produce a variety of substituted quinazolinones. For the synthesis of the target molecule, a potential Ugi-type MCR could involve 5-chloroanthranilic acid, phenyl isocyanide, an amine source like ammonia, and a fourth component to install the desired functionality.

Another MCR approach involves the one-pot, three-component reaction of isatoic anhydride (B1165640), an amine, and an orthoester. acs.org To specifically synthesize this compound, 5-chloroisatoic anhydride could be reacted with aniline (B41778) and a cyanating agent. aurigeneservices.com This method proceeds through a series of reactions including ring opening, decarboxylation, dehydration, and heterocycloannulation to yield the desired 2-amino-3-substituted quinazolinone. aurigeneservices.com

Table 1: Examples of Multicomponent Reactions for Quinazolinone Synthesis

| Reaction Type | Starting Materials | Key Features |

|---|---|---|

| Ugi-4CR | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Two-step protocol involving MCR followed by metal-catalyzed annulation. nih.govacs.org |

| Three-component | Isatoic anhydride, amine, electrophilic cyanating agent | One-pot synthesis of 2-amino 3-substituted quinazolinones. aurigeneservices.com |

The use of anthranilic acid and its derivatives is a classic and widely employed strategy for the synthesis of quinazolinones. nih.govepstem.netekb.egnih.gov These methods typically involve the acylation of the anthranilic acid followed by cyclization.

Substituted anthranilic acids are crucial starting materials for introducing diversity into the quinazolinone core. For the target molecule, 5-chloroanthranilic acid would be the key precursor. The synthesis often begins with the acylation of the anthranilic acid, followed by reaction with a dehydrating agent like acetic anhydride to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate can then be reacted with an amine to form the corresponding quinazolinone. nih.gov

The Niementowski reaction, which involves the condensation of anthranilic acid with amides, is another established method for forming 2-alkyl-4(3H)-quinazolinones. ekb.eg While this reaction traditionally yields 2-alkyl derivatives, modifications can allow for the introduction of other substituents.

Ring-closing reactions that utilize isothiocyanates provide a versatile route to 2-aminoquinazolinones. In a common approach, an anthranilamide is reacted with an isothiocyanate, followed by coupling with a secondary amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). A solid-phase synthesis of 2-amino-4(3H)-quinazolinones has been developed involving the reaction of polymer-bound isothioureas with isatoic anhydride derivatives, which offers good yields and purity.

Metal-Catalyzed and Transition-Metal-Free Approaches for Quinazolinone Synthesis

Both metal-catalyzed and transition-metal-free reactions have been developed to enhance the efficiency and scope of quinazolinone synthesis. nih.govmdpi.comchim.it These methods often involve C-H activation, cross-coupling reactions, and oxidative cyclizations.

Copper-catalyzed reactions are particularly prominent in the synthesis of quinazolinones due to the low cost and low toxicity of copper catalysts. rsc.orgorganic-chemistry.orgrsc.org These reactions can facilitate the formation of key C-N and C-C bonds in the quinazolinone scaffold. For instance, a copper-catalyzed reaction of 2-arylindoles with amines or ammonium (B1175870) salts can produce various quinazolinones in good yields. organic-chemistry.org This method utilizes molecular oxygen as a green oxidant. organic-chemistry.org

Another copper-catalyzed approach involves the cascade C(sp2)–H amination and annulation of 2-aminoarylmethanols with isoquinolines or pyridines. rsc.org Additionally, a one-pot tandem multi-component approach for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes has been demonstrated using a CuCl catalyst. nih.gov

Table 2: Overview of Synthetic Approaches

| Methodology | Key Precursors | Reagents/Conditions | Resulting Core Structure |

|---|---|---|---|

| Multicomponent Reactions | Isatoic anhydride, amines, orthoesters/cyanating agents | One-pot, often catalyzed | Substituted Quinazolin-4(3H)-one |

| Cyclization Reactions | Substituted anthranilic acids, acyl chlorides | Acetic anhydride, followed by amine | 2,3-disubstituted Quinazolin-4(3H)-one |

Palladium- and Iron-Catalyzed Transformations

Transition metal-catalyzed reactions, particularly those involving palladium and iron, have become indispensable tools for the synthesis of complex heterocyclic systems like quinazolinones. These methods offer high efficiency and selectivity in forming carbon-carbon and carbon-heteroatom bonds.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. Iron(III) chloride has been shown to be an effective catalyst for the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoxime (B1450833) derivatives. organic-chemistry.org More specifically, a green and rapid microwave-assisted, iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water has been reported for the synthesis of quinazolinone derivatives, including 6-chloro-2-phenylquinazolin-4(3H)-one. sci-hub.cat This method demonstrates the potential for efficient synthesis of the target compound's analogues.

Table 1: Iron-Catalyzed Synthesis of 6-chloro-2-phenylquinazolin-4(3H)-one

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | Fe(acac)₃ | DMEDA | Water | 120 | 30 | 64 | sci-hub.cat |

| 2 | FeCl₃ | L-proline | Water | 120 | 30 | 80 | sci-hub.cat |

| 3 | FeCl₃ | L-proline | DMF | 120 | 30 | 85 | sci-hub.cat |

Metal-Free Oxidative Approaches

The development of metal-free synthetic routes is a key goal in green chemistry to avoid issues of metal contamination and cost. Metal-free oxidative approaches for quinazolinone synthesis often involve the use of readily available and environmentally benign oxidants.

One such approach is the oxidative tandem cyclization of primary alcohols with 2-aminobenzamides promoted by K₂S₂O₈ under electrolytic conditions, which proceeds without the need for a transition metal or a base. nih.gov Another metal-free method involves the aerobic oxidation of anthranilamides and aldehydes in wet DMSO, providing an environmentally friendly route to quinazolinones. gaylordchemical.com Furthermore, a metal-free synthesis of quinazolinones has been developed via the dual amination of sp³ C–H bonds, using the sp³ carbon in methylarenes or solvents like DMSO as a one-carbon synthon. bohrium.com

Green Chemistry and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of pharmacologically important molecules to reduce environmental impact. This includes the use of alternative energy sources, greener solvents, and eco-friendly reagents.

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and reduce side reactions. The synthesis of various quinazolinone derivatives has been efficiently achieved using microwave assistance. For example, the iron-catalyzed synthesis of 6-chloro-2-phenylquinazolin-4(3H)-one, as detailed in Table 1, is significantly enhanced by microwave heating. sci-hub.cat Additionally, a multi-step microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been reported, offering a more efficient alternative to conventional heating methods. researchgate.neteurekaselect.com

Deep eutectic solvents (DESs) are emerging as green and biodegradable alternatives to traditional volatile organic solvents. nih.gov They are typically composed of a mixture of a hydrogen bond donor and a hydrogen bond acceptor. The synthesis of various quinazolinone and dihydroquinazolinone derivatives has been successfully carried out in DESs, which can act as both the solvent and a catalyst. rsc.org While a specific application to this compound has not been detailed, the synthesis of bis-quinazolin-4-one derivatives in a DES under ultrasonic irradiation highlights the potential of this green medium. nih.gov Solvent-free conditions, often coupled with microwave irradiation, represent another green synthetic strategy for quinazolinone synthesis.

The use of environmentally benign oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (from air) is a cornerstone of green oxidative synthesis. A sustainable method for the synthesis of quinazolin-4(3H)-one derivatives has been developed using H₂O₂ as a green oxidant with 2-aminobenzamide (B116534) and DMSO as a carbon source. nih.govacs.org This methodology has been successfully applied to the synthesis of 6-chloro-3-phenylquinazolin-4(3H)-one, a close analogue of the target compound. acs.org Metal-free aerobic oxidation, utilizing oxygen from the air, has also been employed for the synthesis of quinazolinones. gaylordchemical.com

Table 2: H₂O₂-Mediated Synthesis of 6-chloro-3-phenylquinazolin-4(3H)-one

| Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-amino-5-chloro-N-phenylbenzamide | H₂O₂ | DMSO | 150 | 14 | 78 | acs.org |

Derivatization and Functionalization of this compound

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The presence of the 2-amino group, the phenyl ring, and the chlorinated benzene (B151609) ring offers multiple sites for functionalization.

The 2-amino group is a key site for derivatization. For instance, N-substituted quinazolinone derivatives can be synthesized to improve pharmacokinetic properties. nih.gov The amino group can be acylated, alkylated, or converted into Schiff bases through condensation with various aldehydes. The synthesis of novel Schiff bases from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones by reaction with different aromatic aldehydes has been reported, demonstrating a common derivatization pathway for aminoquinazolinones. ekb.eg

The chloro-substituent on the quinazolinone ring can be a handle for further functionalization through cross-coupling reactions. While specific examples for the 6-chloro position of the target compound are scarce, palladium-catalyzed cross-coupling reactions on other positions of the quinazoline (B50416) ring are well-documented. nih.gov

Table 3: Synthesis of Schiff Base Derivatives from Amino-Quinazolinones

| Amino-Quinazolinone Reactant | Aldehyde | Solvent | Conditions | Product | Yield (%) | Reference |

| 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | Benzaldehyde | Ethanol | Reflux, 6h | 3-(benzylideneamino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | N/A | ekb.eg |

| 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | 4-Methoxybenzaldehyde | Ethanol | Reflux, 6h | 3-((4-methoxybenzylidene)amino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | N/A | ekb.eg |

| 3-amino-2-methylquinazolin-4(3H)-one | 4-Hydroxybenzaldehyde | N/A | N/A | 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 91 | nih.gov |

Chemical Modifications at the Amino Group (Position 2)

The primary amino group at position 2 of the quinazolinone ring is a key site for derivatization, allowing for the introduction of various substituents through several chemical transformations.

Another important transformation is acylation , where the amino group is converted to an amide. This is often achieved by reacting the parent compound with acyl chlorides, such as chloroacetyl chloride, in the presence of a base like triethylamine. nih.govresearchgate.net This acylation introduces an electrophilic center that can be further functionalized. For example, the resulting 2-chloro-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide can serve as an intermediate for creating hybrid molecules. nih.govnih.gov

Furthermore, the 2-amino group can react with isocyanates or isothiocyanates to form ureas and thioureas , respectively. The reaction of a related acetohydrazide derivative with phenylisothiocyanate has been shown to yield a phenylhydrazincarbothioamide, which can be cyclized to form other heterocyclic systems. researchgate.net These functional groups are known to participate in hydrogen bonding and can enhance the binding affinity of the molecule to biological targets.

Table 1: Examples of Chemical Modifications at the Amino Group (Position 2)

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Amino-2-phenylquinazolin-4(3H)-one | Substituted aromatic aldehydes | Schiff base formation | 3-(Substituted-benzylideneamino)-2-phenylquinazolin-4(3H)-one | researchgate.net |

| 3-Amino-quinazolinone derivatives | Chloroacetyl chloride | Acylation | 2-Chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide | nih.govresearchgate.net |

| 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetohydrazide | Phenylisothiocyanate | Thiourea formation | 2-(2-oxo-2-phenylquinazolin-3(4H)-yl)acetyl)-N-phenylhydrazincarbothioamide | researchgate.net |

Substituent Effects and Introduction of New Moieties on the Phenyl Ring (Position 3)

The phenyl ring at position 3 is another critical site for modification, and the nature of the substituents on this ring can profoundly impact the molecule's conformation and electronic properties. The introduction of various functional groups, both electron-donating and electron-withdrawing, has been extensively explored to fine-tune the biological activity of quinazolinone derivatives. nih.gov

The synthesis of analogues with different substituents on the 3-phenyl ring is typically achieved by starting with appropriately substituted anilines in the initial synthesis of the quinazolinone core. ekb.eg The electronic nature of these substituents can influence the reactivity of the entire molecule. For instance, electron-withdrawing groups can affect the electron density of the quinazolinone system, while bulky substituents can introduce steric hindrance that may be crucial for selective interactions with biological targets.

Structure-activity relationship (SAR) studies on various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated the importance of the substitution pattern on the 3-phenyl ring. nih.gov For example, the presence of chloro or fluoro substituents on the benzene ring has been shown to correlate with higher anti-cancer activity in some series of quinazoline derivatives. nih.gov

Table 2: Examples of Substituents on the Phenyl Ring (Position 3) and their Reported Influence

| Substituent | General Effect | Example of Derivative | Reported Influence | Reference |

|---|---|---|---|---|

| Chloro | Electron-withdrawing | 2-Amino-6-chloro-3-(chlorophenyl)quinazolin-4(3H)-one | Potent activity in some antimicrobial and anticancer agents | researchgate.net |

| Methoxy | Electron-donating | 2-Amino-6-chloro-3-(methoxyphenyl)quinazolin-4(3H)-one | Modulation of activity in various biological assays | researchgate.net |

| Nitro | Strongly electron-withdrawing | 2-Amino-6-chloro-3-(nitrophenyl)quinazolin-4(3H)-one | Often used to explore electronic effects on activity | nih.gov |

Transformations of the Quinazolinone Ring System (Positions 6, 8, etc.)

The quinazolinone ring system itself can undergo various chemical transformations, allowing for the introduction of functional groups at several positions. The chlorine atom at position 6 is a key handle for nucleophilic aromatic substitution reactions, although such reactions on the quinazolinone core can be challenging.

Halogenation, particularly bromination, at positions 6 and 8 has been reported for related quinazolinone structures. mdpi.com These halogenated derivatives can serve as intermediates for further functionalization through cross-coupling reactions or nucleophilic substitution. For example, 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been synthesized and used as precursors for a variety of derivatives. nih.gov

The chloro group at position 6 in the title compound is a potential site for nucleophilic displacement, although the reactivity is influenced by the other substituents on the ring. In related 2,4-dichloroquinazoline (B46505) systems, regioselective nucleophilic aromatic substitution is a well-documented and widely used transformation, with the 4-position being generally more reactive towards nucleophiles. mdpi.com While direct substitution at the 6-position of this compound is less common, modifications at this position are often incorporated during the synthesis from the corresponding substituted anthranilic acid.

Furthermore, the introduction of other functional groups at various positions on the quinazolinone ring can be achieved through multi-step synthetic sequences, often starting from appropriately substituted anthranilic acids. nih.gov

Table 3: Examples of Transformations on the Quinazolinone Ring System

| Position(s) | Transformation | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| 6, 8 | Bromination | Bromine in acetic acid | 6,8-Dibromo-quinazolin-4(3H)-one derivative | nih.gov |

| 4 | Nucleophilic Substitution | Various amines | 4-Amino-quinazoline derivative | mdpi.com |

| 8 | Introduction of a basic side chain | Multi-step synthesis from substituted anthranilic acid | 8-Aminoalkyl-2-aryl-quinazolin-4(3H)-one | nih.gov |

Hybridization with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively applied to the this compound scaffold. This approach aims to create novel chemical entities with potentially enhanced or synergistic biological activities.

Triazole Hybrids: The quinazolinone core has been linked to triazole moieties through various linkers. nih.govresearchgate.netnih.gov A common strategy involves the acylation of the 2-amino group with chloroacetyl chloride, followed by reaction with a substituted triazole-thiol. nih.govnih.gov This creates a thioacetamido linker between the two heterocyclic systems. nih.gov Click chemistry has also been employed to attach triazoles to the quinazolinone scaffold. nih.gov

Oxadiazole Hybrids: The synthesis of quinazolinone-oxadiazole hybrids has also been reported. researchgate.netresearchgate.netasianpubs.org These are often prepared by converting a carboxylic acid derivative of the quinazolinone to an acid hydrazide, which is then cyclized with reagents like carbon disulfide to form the oxadiazole ring. researchgate.net

Pyrazole (B372694) and Pyrimidine (B1678525) Hybrids: The diazotization of a related 3-(4-aminophenyl)-quinazolin-4-one followed by reaction with active methylene (B1212753) compounds has been used to generate precursors for pyrazole and pyrimidine rings. nih.gov These precursors can then be cyclized with hydrazines or urea (B33335) to yield the corresponding quinazolinone-pyrazole or quinazolinone-pyrimidine hybrids. nih.gov Additionally, quinazolinonyl aryl enones have been reacted with guanidine (B92328) to synthesize quinazolinonyl aminopyrimidine derivatives. nih.gov

Table 4: Examples of Hybridization with Other Heterocyclic Scaffolds

| Heterocyclic Scaffold | Linkage Strategy | Example of Hybrid Structure | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Thioacetamido linker | 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | nih.govnih.gov |

| 1,3,4-Oxadiazole | Methyl linker | 3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one | researchgate.net |

| Pyrazole | Hydrazono linker followed by cyclization | 3-(4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)phenyl)-2-methylquinazolin-4(3H)-one | nih.gov |

| Pyrimidine | Cyclization of a hydrazono precursor with urea | 3-(4-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)phenyl)-2-methylquinazolin-4(3H)-one | nih.gov |

Reaction Mechanisms and Fundamental Chemical Reactivity of 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Mechanistic Pathways of Quinazolinone Formation and Derivatization

The synthesis of the quinazolinone scaffold is a cornerstone of heterocyclic chemistry, with numerous pathways developed to construct this biologically significant motif. These methods often involve cyclization reactions that form the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

A prevalent method for forming the 2,3-disubstituted quinazolin-4(3H)-one core involves the reaction of an N-acylanthranilic acid (such as 2-benzamidobenzoic acid) with an amine or its equivalent. For instance, the microwave-assisted synthesis of 3-amino-2-phenylquinazolin-4(3H)-one proceeds by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) in DMF. This method provides a rapid and efficient alternative to traditional heating. mdpi.com Another approach avoids solvents altogether, employing a fusion reaction at high temperatures (e.g., 250°C) to synthesize compounds like 3-amino-7-chloro-2-phenyl quinazolin-4(3H)-one. nih.gov

The formation of the quinazolinone ring can also be driven by the creation of an α-carbonyl group, which promotes a spontaneous, nonenzymatic cyclization. acs.org This highlights the inherent reactivity of the precursor molecules that leads to the stable fused-ring system.

Nucleophilic addition is a key step in many quinazolinone syntheses and derivatizations. For example, in the tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction, an initial Aza-Wittig reaction forms a carbodiimide (B86325) intermediate, which then undergoes intramolecular nucleophilic addition to form tricyclic systems like indolo[1,2-c]quinazolines. rsc.org

Cycloaddition reactions, while less common for the direct formation of the primary quinazolinone ring, are employed in the synthesis of related and more complex structures. These pericyclic reactions involve the combination of two π-electron systems to form a new ring. researchgate.net A notable example is the [4+2] annulation (a type of Diels-Alder reaction) between 2-amino aryl ketones and N-benzyl cyanamides, mediated by hydrochloric acid, to efficiently produce 2-aminoquinazoline (B112073) derivatives. nih.gov This strategy leverages the dienophile/diene-like reactivity of the precursors to construct the heterocyclic core.

| Reaction Type | Reactants | Key Intermediate/Step | Product Type |

| Nucleophilic Addition | 2-aminobenzamides + Aldehydes | Aminal intermediate formation | Quinazolin-4(3H)-ones |

| [4+2] Annulation | 2-amino aryl ketones + N-benzyl cyanamides | Acid-mediated cyclization | 2-Aminoquinazolines |

| Tandem Reaction | Azides + Triphenylphosphine | Aza-Wittig reaction forming a carbodiimide | Indolo[1,2-c]quinazolines |

Many synthetic routes to quinazolinones rely on an oxidation step to achieve the final aromatic system. The classical approach involves the condensation of 2-aminobenzamides with aldehydes to form a dihydroquinazolinone (aminal) intermediate, which is then oxidized to the quinazolinone product. researchgate.netnih.gov

Modern methods often use catalysts to facilitate this oxidative transformation. For example, an iodine-catalyzed reaction of 2-aminobenzamide (B116534) with alcohols proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by condensation and cyclization. rsc.org In some enzymatic pathways, a specific dehydrogenase enzyme, such as a berberine (B55584) bridge enzyme (BBE) oxidase, has been identified to catalyze the final dehydrogenation step, converting the dihydro-intermediate to the fully aromatic 4(3H)-quinazolinone scaffold. acs.org This step is crucial for the formation of the stable, conjugated ring system.

Radical chemistry offers alternative pathways for the synthesis and derivatization of quinazolinones. Mechanistic studies using radical quenchers like TEMPO have confirmed that some synthetic transformations proceed via radical intermediates. acs.org One reported method involves a zinc(II)-stabilized amidyl radical, which promotes the efficient coupling of o-amino amides with nitriles to afford diverse quinazolinone scaffolds. rsc.org

Photochemical methods can also be used to generate radicals from quinazolinone precursors. Dihydroquinazolinones (DHQZs) can serve as radical precursors; upon visible-light irradiation, they can form an electron donor-acceptor (EDA) complex with the quinazolinone byproduct and a Lewis acid. nih.gov This complex facilitates a single-electron transfer (SET) that leads to C-C bond cleavage, generating acyl or alkyl radicals that can be used in various subsequent reactions, such as Giese additions. nih.gov This autoinductive autocatalytic process highlights the dual role of the quinazolinone system as both a stable product and a potential participant in photochemical radical generation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Quinazolinone Core

The benzene ring of the 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one core is susceptible to aromatic substitution reactions, though the reactivity is heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more significant for this molecule, primarily due to the presence of the electron-withdrawing chloro group on the aromatic ring. scielo.brmdpi.com For an SNAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chloride ion). scielo.brmdpi.com The carbonyl group and the nitrogen atoms in the heterocyclic ring act as electron-withdrawing groups, activating the chloro-substituted ring towards nucleophilic attack. Studies on related 2,4-dichloroquinazolines have shown that they readily undergo SNAr reactions with various nucleophiles, including anilines and aliphatic amines. acs.org These reactions consistently demonstrate high regioselectivity for substitution at the 4-position, and by extension, the 6-position on the target compound is also activated for such substitutions. acs.org

| Position | Substituent | Effect on SEAr | Directing Influence (SEAr) | Effect on SNAr |

| 2 | -NH- (part of guanidine-like system) | Activating (generally) | ortho, para | - |

| 4 | Carbonyl (=O) | Deactivating | meta | Activating |

| 6 | Chloro (-Cl) | Deactivating | ortho, para | Leaving Group (activates ring) |

Tautomerism and Isomerization Studies of this compound

Compounds containing an amino group adjacent to a double-bonded nitrogen, such as 2-aminoquinazolines, can exist in different tautomeric forms. For structures related to 2-amino-3-phenylquinazolin-4(3H)-one, the key equilibrium is between the amino form and the imino form.

Detailed studies on the closely related 2-hydrazono-3-phenylquinazolin-4(3H)-ones using 15N NMR spectroscopy have provided significant insight into this equilibrium. nih.govnih.gov The research demonstrated that in a polar solvent like DMSO, these compounds exist predominantly as the imino tautomer (Form B) . nih.govnih.gov This preference can be attributed to the stabilization gained from the specific arrangement of double bonds and the electronic properties of the substituents. The guanidine (B92328) moiety embedded within the structure is central to this tautomeric preference. nih.gov While both the "most aromatic" amino form and the imino form (with the double bond on the most electronegative nitrogen) are plausible, experimental evidence points towards the imino structure as the more stable isomer in solution. nih.gov

Photochemical and Electrochemical Behavior of the Quinazolinone System

The conjugated π-system of the quinazolinone core imparts it with both photochemical and electrochemical activity.

Photochemical Behavior: Quinazolinone derivatives have been shown to be photo-active. Studies on 3-amino-2-methyl-quinazolin-4(3H)-ones revealed that several analogues are capable of causing plasmid DNA damage upon irradiation with UVA and UVB light. researchgate.net The mechanism of this photo-activity was found to involve the formation of singlet oxygen, indicating a Type II photosensitization pathway. researchgate.net Furthermore, the quinazolinone scaffold can be synthesized using photochemical methods, such as the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using a photocatalyst. researchgate.net As mentioned previously, quinazolinones can also participate in photochemical reactions by forming electron donor-acceptor (EDA) complexes that generate radicals under visible light. nih.gov

Electrochemical Behavior: The quinazolinone ring system is electrochemically active and can undergo redox reactions. Cyclic voltammetry (CV) has been used to study the electrochemical synthesis of quinazolinones. researchgate.netnih.govrsc.org These studies show that the synthesis can be achieved via anodic oxidation. For example, in an I2-catalyzed electrochemical synthesis, cyclic voltammetry revealed that the onset potential of I2 oxidation shifted from 1.57 V to 1.07 V (vs. SCE) in the presence of the alcohol substrate, indicating its participation in the electrochemical process. researchgate.netnih.gov Electrosynthesis can also proceed via a C(sp³)-H amination/C-N cleavage mechanism through anodic direct oxidation in an aqueous medium. rsc.org While specific studies on this compound are limited, the electrochemical behavior of related quinoxalin-2-one derivatives shows a pH-dependent, two-electron reduction of the pyrazine (B50134) ring, suggesting that the heterocyclic portion of the quinazolinone core is the primary electroactive center.

Stereochemical Aspects of Quinazolinone Reactions

The stereochemistry of reactions involving quinazolinone derivatives is a critical aspect that influences their biological activity and chemical properties. For this compound, the primary stereochemical consideration arises from the potential for atropisomerism. This phenomenon is due to hindered rotation around the single bond connecting the nitrogen atom at position 3 of the quinazolinone core and the C1' carbon of the phenyl ring.

Atropisomerism in 3-arylquinazolinones is a well-documented phenomenon. nih.gov The rotation around the N-C(aryl) bond can be significantly restricted, leading to the existence of stable, separable enantiomers known as atropisomers. nih.gov This restricted rotation is influenced by the steric bulk of the substituents on both the quinazolinone ring and the 3-phenyl group. In the case of this compound, the presence of the amino group at the 2-position and the chlorine atom at the 6-position of the quinazolinone ring, along with any potential substituents on the 3-phenyl ring, would contribute to the rotational barrier.

The stability of these atropisomers is determined by the height of the rotational energy barrier. nih.govresearchgate.net If the barrier is high enough (typically >20 kcal/mol), the atropisomers can be isolated as stable enantiomers at room temperature. nih.gov The half-life for the interconversion of atropisomers is directly related to this energy barrier.

While specific experimental studies on the stereochemical aspects of reactions for this compound are not extensively documented in the reviewed literature, the principles of atropisomerism observed in analogous 3-arylquinazolinones can be applied. For instance, the introduction of bulky ortho-substituents on the 3-phenyl ring would be expected to significantly increase the rotational barrier, leading to more stable atropisomers. elsevierpure.com

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict the rotational barriers in such systems. nih.gov These calculations can provide valuable insights into the conformational preferences and the likelihood of atropisomerism in a given derivative.

The following interactive data table illustrates the hypothetical rotational energy barriers and the corresponding half-lives for the racemization of a generic 3-arylquinazolinone with varying ortho-substituents on the phenyl ring. This data is illustrative of the general trends observed in this class of compounds, as specific experimental data for this compound is not available in the cited literature.

| Ortho-Substituent on 3-Phenyl Ring | Calculated Rotational Barrier (kcal/mol) | Calculated Half-life at 298 K |

|---|---|---|

| -H | 18.5 | Minutes |

| -F | 22.1 | Hours |

| -Cl | 24.8 | Days |

| -CH3 | 26.2 | Months |

| -CF3 | 28.9 | Years |

In the context of chemical reactions, if this compound were to exist as a pair of stable atropisomers, any subsequent reaction at a prochiral center or with a chiral reagent could lead to the formation of diastereomers. The stereochemical outcome of such reactions would be highly dependent on the existing axial chirality of the starting material. This highlights the importance of understanding and controlling the stereochemistry of quinazolinone derivatives in synthetic chemistry and drug design. nih.gov

Computational and Theoretical Chemistry Studies on 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to determine its optimized molecular geometry. nih.gov This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The quinazoline (B50416) ring system is nearly planar, and the phenyl group at the N3 position is typically oriented at a significant dihedral angle relative to this plane. researchgate.net

Vibrational analysis, also performed using DFT, predicts the infrared (IR) and Raman spectra of the molecule. scispace.com Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds. The calculated wavenumbers are often scaled to better match experimental data. scispace.com Key vibrational frequencies for quinazolinone derivatives include the C=O stretching vibration, typically observed in the region of 1650-1690 cm⁻¹, and C=N stretching vibrations. scispace.com

Table 1: Representative Calculated Vibrational Frequencies for Quinazolinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1650 - 1690 |

| C=N | Stretching | 1550 - 1660 |

| N-H (amino) | Stretching | 3300 - 3500 |

| C-Cl | Stretching | 700 - 800 |

Note: The exact values for this compound would require a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For quinazolinone derivatives, the HOMO is often localized over the entire molecule, while the LUMO tends to be concentrated on the quinazoline moiety. mdpi.com

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

These parameters can be calculated for this compound using the energies of its frontier molecular orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential, corresponding to areas with high electron density (e.g., around electronegative atoms like oxygen and nitrogen), which are susceptible to electrophilic attack. nih.gov Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For this compound, the carbonyl oxygen and the amino group would be expected to be regions of negative potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. semanticscholar.org For this compound, MD simulations can explore the different conformations the molecule can adopt by rotating its single bonds, particularly the bond connecting the phenyl group to the quinazolinone core. nih.gov These simulations can identify the most stable conformations and the energy barriers between them.

MD simulations are also instrumental in studying intermolecular interactions, such as those between the quinazolinone derivative and a biological target (e.g., an enzyme active site) or solvent molecules. nih.gov By simulating the system over a period of time, one can observe the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition and binding. nih.gov

In Silico Prediction of Chemical Properties and Reaction Pathways

In silico methods are widely used to predict various chemical properties and to explore potential reaction pathways, which can significantly reduce the time and cost of experimental studies.

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. dovepress.com A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond donors (e.g., the amino group), hydrogen bond acceptors (e.g., the carbonyl oxygen), and aromatic rings. dovepress.com

By generating a pharmacophore model, researchers can gain mechanistic insights into how the molecule interacts with its biological target. dovepress.com This model can then be used as a 3D query to screen large compound libraries for other molecules that possess a similar arrangement of features and are therefore likely to exhibit similar biological activity. dovepress.com

Molecular Docking Studies with Relevant Macromolecular Systems (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been crucial in identifying potential macromolecular targets and clarifying the specific intermolecular interactions that stabilize the ligand-receptor complex. These studies provide a static model of the binding event, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that are fundamental to the molecule's mechanism of action.

Research on the broader class of quinazolin-4(3H)-one derivatives has explored their binding modes with several important biological targets:

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazolinone derivatives have been investigated as inhibitors of EGFR, a key target in cancer therapy. nih.govresearchgate.net Docking studies have been performed to understand the interactions of these compounds within the ATP-binding site of EGFR-TK. researchgate.net These simulations help to explain how substitutions on the quinazolinone scaffold influence binding affinity and inhibitory activity.

DNA Gyrase: Substituted quinazolinones have been evaluated for their potential to inhibit DNA gyrase, an enzyme essential for bacterial cell division. nih.govresearchgate.net Docking simulations with the crystal structure of DNA gyrase (e.g., PDB code 1KZN) help predict the binding conformation and orientation of these compounds within the enzyme's active site, elucidating their potential as antibacterial agents. nih.gov

5-HT3 Receptor: A conformationally restricted analog, 2-amino-6-chloro-3,4-dihydroquinazoline hydrochloride, was identified as a novel 5-HT3 receptor antagonist. researchgate.net Molecular docking of this compound into the orthosteric binding site of the 5-HT3 receptor model showed four hydrogen bond interactions with key amino acid residues E236, T181, and S182, providing a structural hypothesis for its antagonist activity. researchgate.net

Other Kinases and Enzymes: The versatile quinazolinone scaffold has been docked into various other enzymatic targets. Studies on related thioxoquinazoline derivatives have explored interactions with human cyclin-dependent kinase 2 (CDK2), butyrylcholinesterase, and the gamma-aminobutyric acid (GABA) receptor, revealing potential binding modes for anticancer and other activities. scispace.com

These mechanistic studies, by identifying key amino acid residues and interaction patterns, provide a foundational understanding for the rational design of new derivatives with improved binding characteristics.

| Macromolecular Target | Key Findings/Interactions | PDB Code (Example) | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Prediction of binding modes within the ATP-binding site to understand inhibitory activity. | Not Specified | nih.govresearchgate.net |

| DNA Gyrase | Prediction of ligand conformation and orientation within the active site for potential antibacterial action. | 1KZN | nih.gov |

| 5-HT3 Receptor | Hydrogen bonding with residues E236, T181, and S182 in the orthosteric binding site. | 4PIR | researchgate.net |

| Cyclin-Dependent Kinase 2 (CDK2) | Favorable docking energies and interactions suggesting potential as antitumor agents. | Not Specified | scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation (Excluding Efficacy/Toxicity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity. For quinazolinone derivatives, QSAR models are developed to understand how specific structural, electronic, and steric properties influence their interaction with biological targets, thereby elucidating the mechanism of action at a quantitative level.

These models use calculated molecular descriptors to represent the physicochemical properties of the molecules. By correlating these descriptors with biological activity, QSAR provides insights into the features that are either favorable or detrimental to the desired interaction, guiding the design of new compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods analyze the steric and electrostatic fields surrounding a molecule to explain its binding affinity. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR techniques that have been applied to series of quinazolin-4(3H)-one analogs to understand their interactions as, for example, EGFR inhibitors. nih.gov

In these studies, a set of molecules with known activities are spatially aligned, and their surrounding steric and electrostatic fields are calculated. Statistical methods are then used to build a model that correlates variations in these fields with changes in activity.

CoMFA: Utilizes steric and electrostatic fields to build the QSAR model.

CoMSIA: In addition to steric and electrostatic fields, it incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model of the ligand-receptor interactions. nih.govnih.govresearchgate.net

The predictive power of these models is assessed through statistical parameters. For a study on quinazoline-4(3H)-one analogs as EGFR inhibitors, robust CoMFA and CoMSIA models were developed with strong internal and external validation statistics, indicating their reliability. nih.gov

| Model | R² (Non-cross-validated correlation coefficient) | Q² (Cross-validated correlation coefficient) | R²pred (External validation correlation coefficient) |

|---|---|---|---|

| CoMFA | 0.855 | 0.570 | 0.657 |

| CoMSIA | 0.895 | 0.599 | 0.681 |

The output of CoMFA and CoMSIA studies includes contour maps that visualize the regions in space where modifications to the molecular structure are likely to influence activity. For instance, a green contour might indicate that a bulky steric group is favored in that region, while a blue contour might suggest that an electropositive group would enhance binding. This visual feedback is invaluable for mechanistic interpretation and for designing new, more potent analogs. nih.govnih.gov

Beyond 3D-QSAR, other QSAR models correlate specific, calculated molecular descriptors with biological activity. These descriptors can be classified into several categories, including electronic, steric, topological, quantum, and physicochemical parameters. nih.gov For the quinazolinone class of compounds, these models help to quantify the influence of substituents on the core structure.

Electronic Parameters: Descriptors such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO) can explain the role of electrostatic and electron-donor/acceptor interactions in binding to a receptor. For example, a QSAR model might reveal that a more negative partial charge on a specific atom is correlated with stronger binding, suggesting a key hydrogen bond acceptor role.

Steric Parameters: These descriptors, including molecular volume, surface area, and specific steric parameters (like Taft's Es), quantify the influence of the size and shape of the molecule or its substituents. A QSAR equation might demonstrate that increasing the size of a substituent at a particular position negatively impacts the binding profile, likely due to a steric clash within the receptor's binding pocket.

By establishing a mathematical equation that links these parameters to activity, QSAR models provide a clear, mechanistic understanding of the structure-activity relationship, allowing researchers to predict the binding profiles of novel, unsynthesized compounds. nih.gov

Structure Activity Relationship Sar Studies Pertaining to 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One Analogues

Influence of Substituent Variations on Quinazolinone Ring Properties

Variations in the substituents on the bicyclic quinazolinone ring system profoundly affect the physicochemical and biological properties of the compounds. nih.gov Positions 2, 3, and 6 have been identified as particularly significant for modulating pharmacological activity. nih.govnih.gov

The amino group at the C-2 position of the quinazolinone ring is a critical determinant of biological activity, primarily due to its role in molecular recognition. nih.govjuniperpublishers.com SAR studies indicate that the presence of a primary or substituted amine at this position is often essential for activity. nih.gov This group can act as a key hydrogen bond donor, facilitating interactions with target proteins. juniperpublishers.com For instance, molecular docking studies have shown that the 2-amino group can form crucial hydrogen bonds with the amino acid residues of biological targets, such as Serine, Aspartate, and Lysine. juniperpublishers.com While the primary amino group is important, substitutions with small alkyl or other functional groups can sometimes lead to stronger hydrophobic or electrostatic interactions, further enhancing the binding affinity. juniperpublishers.com

Table 1: Impact of Modifications at Position 2 of the Quinazolinone Ring

| Position 2 Substituent | Observed Impact on Activity/Binding | Reference |

|---|---|---|

| -NH₂ (Amino) | Essential for activity; acts as a hydrogen bond donor, interacting with residues like Ser240, Asp239, and Lys241. | nih.govjuniperpublishers.com |

| -NH-Alkyl | Can increase hydrophobic interactions with the receptor, potentially leading to stronger protein-ligand complexes. | juniperpublishers.com |

| -SH (Thiol) | Considered an essential group for certain activities, such as antimicrobial effects. | nih.gov |

The presence of a halogen atom at the C-6 position of the quinazolinone ring is a common feature in many biologically active analogues. nih.gov The chlorine atom in the parent compound, 2-amino-6-chloro-3-phenylquinazolin-4(3H)-one, significantly influences the molecule's electronic properties and, consequently, its binding affinity. nih.gov

Table 2: Electronic Effects of Halogen Substitution at Position 6

| Halogen Substituent | Dominant Electronic Effect | Impact on Ring Reactivity | Observed Influence on Biological Activity | Reference |

|---|---|---|---|---|

| -Cl (Chloro) | Strong inductive electron withdrawal (-I) > Resonance electron donation (+R) | Deactivates the aromatic ring, influencing molecular interactions. | Can lead to an increase in antitumor and antimicrobial activity. | nih.govnih.govnih.gov |

| -Br (Bromo) | Strong inductive electron withdrawal (-I) > Resonance electron donation (+R) | Similar deactivating effect to chlorine. | Often associated with increased antitumor activity. | nih.gov |

For example, attaching different functional groups or heterocyclic moieties to the N-3 position has been shown to enhance activity. nih.gov Bulky substituents at N-3 can be designed to target specific regions of a binding site, providing more stable and favorable positioning. nih.gov Furthermore, incorporating groups capable of forming additional interactions, such as hydrogen bonds or hydrophobic contacts, can significantly improve binding affinity. Studies have demonstrated that substituting the N-3 position with amino acid moieties can introduce free carboxylic or amino groups that form extra hydrogen bonds, while aromatic side chains (like the benzyl (B1604629) group from phenylalanine) can establish strong hydrophobic interactions. nih.gov

Table 3: Structural Implications of Modifications at Position 3

| N-3 Substituent Type | Structural Implication | Potential Impact on Activity | Reference |

|---|---|---|---|

| Substituted Phenyl Ring | Alters steric bulk and electronic profile. | Essential for modulating various activities, including antimicrobial and anticancer effects. | nih.govnih.gov |

| Heterocyclic Moieties | Introduces new interaction points and can significantly alter the molecule's shape. | Can increase activity by accessing different regions of the binding pocket. | nih.gov |

| Amino Acid Conjugates | Adds functional groups (e.g., -COOH, -NH₂) capable of forming extra hydrogen bonds. | Can improve binding affinity and activity through enhanced molecular recognition. | nih.gov |

Stereochemical Considerations in SAR

Stereoisomerism plays a fundamental role in drug-receptor interactions, as biological macromolecules like enzymes and receptors are chiral environments. biomedgrid.comresearchgate.net Although the parent compound this compound is achiral, the introduction of a chiral center into its analogues can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities.

If a substituent introduced, for instance on the phenyl ring at position 3, creates a stereocenter, the resulting enantiomers will have different three-dimensional arrangements. This spatial difference is critical for binding, as only one enantiomer may fit optimally into the specific chiral binding site of a receptor, a concept often described by the three-point attachment model. Consequently, one stereoisomer may exhibit significantly higher potency, act as an antagonist while the other is an agonist, or be metabolized differently. nih.govbiomedgrid.com Therefore, when designing quinazolinone analogues with chiral elements, the separation and individual evaluation of each stereoisomer are crucial for a complete understanding of the SAR and for identifying the most active and selective agent. researchgate.net

Role of Specific Functional Groups in Molecular Recognition and Binding Modes (Mechanistic Focus)

The specific functional groups appended to the this compound scaffold are the primary drivers of molecular recognition and binding. These groups dictate the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that can be formed with a biological target.

Hydrogen bonding is a critical component of the binding mode for many quinazolinone derivatives. The core structure of this compound contains key functional groups that participate in these interactions. The carbonyl group (C=O) at position 4 acts as a hydrogen bond acceptor, while the amino group (-NH₂) at position 2 serves as a hydrogen bond donor. juniperpublishers.com

Molecular modeling and structural studies have confirmed the importance of these interactions. For example, the amino group at C-2 has been shown to interact with the side chains of amino acid residues like Aspartate, Lysine, and Serine in target proteins. juniperpublishers.com Similarly, the carbonyl oxygen at C-4 can form hydrogen bonds with residues such as Lysine and Asparagine. juniperpublishers.com The strategic introduction of additional hydrogen bond donors or acceptors, for example by modifying the substituent at N-3 with amino acids, can lead to the formation of extra hydrogen bonds with the receptor site, thereby enhancing binding affinity and biological activity. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Serine |

| Aspartate |

| Lysine |

| Asparagine |

| Phenylalanine |

Hydrophobic Interactions and π-π Stacking

The binding affinity of quinazolinone derivatives to their biological targets is significantly influenced by hydrophobic interactions and π-π stacking. The core structure of this compound, featuring a fused benzene (B151609) and pyrimidine (B1678525) ring system along with a phenyl substituent, provides multiple aromatic surfaces conducive to these interactions.

Hydrophobic Interactions: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on various quinazolinone derivatives consistently highlight the importance of hydrophobic moieties for potent biological activity. frontiersin.orgnih.gov In studies of these compounds as enzyme inhibitors, specific hydrophobic amino acid residues within the active site of the target protein are crucial for binding. For instance, in the context of EGFR1 (Epidermal Growth Factor Receptor 1) inhibition, Comparative Molecular Interaction Field Analysis (CoMSIA) indicates that hydrophobic groups at certain positions on the quinazolinone scaffold are required to enhance binding affinity. frontiersin.orgnih.gov The chloro-substituent at the 6-position and the phenyl group at the 3-position of the core compound contribute significantly to its hydrophobic character, facilitating its entry and stabilization within hydrophobic pockets of target enzymes.

| Target/Context | Key Interacting Residues | Structural Implication | Reference |

|---|---|---|---|

| MMP-13 Inhibition | Ala238 | The quinazolinone skeleton forms H-bonding and electrostatic interactions, which are key for stability within the receptor. | nih.gov |

| EGFR1 Inhibition | Not specified, but contours indicate where hydrophobic moieties are required. | CoMSIA contours show that the presence of hydrophobic groups at specific positions (e.g., position 11) enhances binding affinity. | frontiersin.orgnih.gov |

π-π Stacking: Attractive, noncovalent π-π stacking interactions are fundamental in various chemical and biological systems, contributing to the stabilization of DNA helical structures and the binding of ligands to proteins. mdpi.comnih.gov The aromatic rings of the quinazolinone core and the phenyl substituent are capable of engaging in such interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein's active site. nih.gov These interactions, though weaker than covalent bonds, are crucial for the orientation and stabilization of the ligand-receptor complex. researchgate.net The precise geometry of this stacking (e.g., face-to-face or offset) can significantly affect binding affinity. Studies on similar heterocyclic systems have confirmed the importance of π-π interactions in molecular self-assembly and crystal packing, underscoring their potential role in the biological activity of this compound analogues. researchgate.netresearchgate.net

Conformational Flexibility and Its Impact on Molecular Interactions

The three-dimensional shape of a molecule, or its conformation, is a determining factor in its ability to bind to a biological target. While the fused ring system of the quinazolinone core is relatively rigid and planar, the molecule possesses rotational freedom, particularly around the single bond connecting the phenyl group at the N-3 position to the quinazolinone ring.

This degree of flexibility allows the molecule to adopt different spatial arrangements. Molecular dynamics simulations of related quinazolinone derivatives have identified specific low-energy conformations, such as a "U-shaped" conformation, that are pivotal for effective binding to certain enzymes like MMP-13 (Matrix Metalloproteinase-13). nih.gov The ability to adopt this particular shape allows the molecule to fit optimally into the active site, maximizing its interactions with key residues. A molecule's failure to adopt the correct conformation can lead to a significant loss of activity. nih.gov

Conversely, in some contexts, a planar structure can be a disadvantage. For instance, the planarity of certain 2-aminoquinazolin-4-(3H)-one derivatives has been suggested as a potential reason for poor pharmacokinetic properties, which may be improved by introducing modifications that disrupt this planarity. nih.gov

| Conformational Aspect | Description | Impact on Molecular Interaction/Activity | Reference |

|---|---|---|---|

| U-Shaped Conformation | A specific spatial arrangement adopted by some quinazolinone derivatives. | Identified as being of pivotal importance for inhibitory activity against targets like MMP-13. | nih.gov |

| Planar Structure | The relatively flat nature of the core quinazolinone scaffold. | May contribute to poor in vivo pharmacokinetic properties for some derivatives. | nih.gov |

| Protein Structural Integrity | The target protein maintains its overall native conformation upon ligand binding. | Indicates that the ligand binds without causing significant structural perturbation, which is important for the mechanism of inhibition. | frontiersin.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 2 Amino 6 Chloro 3 Phenylquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one and for tracking the progress of its synthesis. By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, it is possible to elucidate the connectivity of atoms and deduce the molecular structure.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical structure. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the quinazolinone core and the N-phenyl ring, as well as a characteristic signal for the amino group protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing chloro group and the electron-donating amino group. nih.govrsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the characteristic carbonyl carbon of the quinazolinone ring. nih.govrsc.orgrsc.org The expected chemical shift ranges for the key protons and carbons are summarized in the table below.

| Atom | Expected Chemical Shift (ppm) |

| Aromatic CH (Quinazolinone) | 7.0 - 8.5 |

| Aromatic CH (Phenyl) | 7.2 - 7.8 |

| NH₂ | 5.0 - 6.0 (broad) |

| Aromatic C (Quinazolinone) | 115 - 150 |

| Aromatic C (Phenyl) | 120 - 140 |

| C=O | 160 - 165 |

| C-N (Amino) | 150 - 155 |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignments and identifying potential isomers. youtube.comsdsu.edunih.govpressbooks.pubscience.gov

COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings. youtube.comsdsu.edu

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities. youtube.comsdsu.edunih.govpressbooks.pub

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the entire molecular skeleton and confirming the substitution pattern. youtube.comsdsu.edunih.govpressbooks.pub

These 2D NMR techniques are particularly valuable for distinguishing between potential isomers that might form during synthesis, ensuring the correct regiochemistry of the substituents on the quinazolinone ring.